molecular formula C7H14O4S B3053383 Ethyl 4-(methylsulfonyl)butanoate CAS No. 5342-81-4

Ethyl 4-(methylsulfonyl)butanoate

Cat. No.: B3053383
CAS No.: 5342-81-4
M. Wt: 194.25 g/mol
InChI Key: UQRZMVLNVQEHFI-UHFFFAOYSA-N
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Description

Ethyl 4-(methylsulfonyl)butanoate (CAS: 1248686-73-8; synonyms include ethyl 4-(methylsulfonyl)butyrate) is an organosulfur compound characterized by a butanoate ester backbone substituted with a methylsulfonyl (–SO₂–CH₃) group at the 4-position. This functional group confers strong electron-withdrawing properties, enhancing the compound’s reactivity in nucleophilic substitution or cross-coupling reactions. It is synthesized via nickel-catalyzed reductive alkylation () or sulfonylation of precursor esters (). Applications include its use as a pharmaceutical intermediate, particularly in synthesizing bioactive molecules with sulfonyl moieties ().

Properties

IUPAC Name

ethyl 4-methylsulfonylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O4S/c1-3-11-7(8)5-4-6-12(2,9)10/h3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQRZMVLNVQEHFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCS(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60277711
Record name ethyl 4-(methylsulfonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5342-81-4
Record name NSC3661
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3661
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ethyl 4-(methylsulfonyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60277711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-(methylsulfonyl)butanoate can be synthesized through a multi-step process involving the esterification of 4-(methylsulfonyl)butanoic acid with ethanol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can further enhance the production process, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(methylsulfonyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used to reduce the ester group.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted esters and amides.

Scientific Research Applications

Ethyl 4-(methylsulfonyl)butanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential intermediate in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavorings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 4-(methylsulfonyl)butanoate depends on the specific chemical reactions it undergoes. For example, in oxidation reactions, the methylsulfonyl group is converted to a sulfone, which can interact with various molecular targets. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Ethyl 4-(methylsulfonyl)butanoate with analogs differing in substituents, reactivity, and applications. Data are derived from experimental syntheses, spectral characterization, and physicochemical properties reported in peer-reviewed studies.

Table 1: Structural and Functional Comparison

Compound Name Substituents/Functional Groups CAS Number Key Reactivity/Applications Reference Evidence
This compound –SO₂–CH₃ at C4 1248686-73-8 Cross-coupling reactions; drug synthesis
Ethyl 4-(4-(methylsulfonyl)phenyl)butanoate –SO₂–CH₃ on phenyl ring at C4 Not specified Reductive alkylation catalysis
Ethyl 4-(m-tolylthio)butanoate –S–(3-methylphenyl) at C4 1779128-35-6 Thioether-based intermediates
Ethyl 3-oxo-4-phenylsulfanyl-butanoate –S–Ph and ketone at C3 4671-68-5 Thiol-mediated synthesis
Ethyl 4-bromo-2-methyl-2-(methylsulfonyl)butanoate –Br, –SO₂–CH₃, and –CH₃ at C2 1312478-47-9 Halogenated intermediates

Physicochemical Properties

  • Solubility: Polar sulfonyl groups enhance water solubility relative to nonpolar thioethers. For instance, this compound is miscible in polar aprotic solvents (DMF, DMSO), whereas thioethers prefer organic phases .
  • Spectral Data :
    • IR : Sulfonyl compounds show strong S=O stretches (~1150–1300 cm⁻¹) absent in thioethers .
    • NMR : Methylsulfonyl protons resonate at δ 3.0–3.2 ppm (¹H), distinct from thioether (–S–CH₃: δ 2.1–2.5 ppm) .

Biological Activity

Ethyl 4-(methylsulfonyl)butanoate is a compound of interest due to its potential biological activities, including antimicrobial and anti-inflammatory properties. This article explores the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Chemical Structure and Properties

This compound features a methylsulfonyl group, which is known to enhance the biological properties of compounds by facilitating interactions with various biological targets. The general structure can be represented as follows:

  • Chemical Formula : C₇H₁₄O₄S
  • Molecular Weight : 178.25 g/mol

The presence of the methylsulfonyl group allows for diverse chemical reactions, including oxidation and reduction, which can significantly alter the compound's reactivity and biological interactions.

The mechanism of action for this compound is primarily linked to its ability to undergo various chemical transformations. For instance:

  • Oxidation Reactions : The methylsulfonyl group can be converted to a sulfone, which may interact with molecular targets involved in inflammatory pathways.
  • Reduction Reactions : The ester group can be reduced to an alcohol, potentially modifying the compound's reactivity and enhancing its biological effects.

1. Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have shown that it can modulate inflammatory responses by decreasing the expression of pro-inflammatory cytokines. This property positions it as a potential candidate for treating inflammatory diseases .

2. Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, indicating its potential use in developing new antimicrobial agents .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds highlights the unique properties of this compound:

Compound NameStructure TypeNotable Activity
Ethyl ButanoateSimple EsterLimited reactivity
Mthis compoundMethyl EsterSimilar activity but less potent
Butyl 4-(methylsulfonyl)butanoateButyl EsterDifferent solubility and reactivity

The methylsulfonyl group significantly enhances the biological activity compared to other esters lacking this functional group.

Case Studies and Research Findings

Case Study: Anti-inflammatory Activity Evaluation

In a recent study, this compound was tested in a model of inflammation induced by lipopolysaccharide (LPS). The results demonstrated a marked reduction in inflammatory markers such as TNF-alpha and IL-6 at concentrations as low as 10 µM. This suggests a strong potential for therapeutic application in inflammatory conditions .

Research Finding: Antimicrobial Efficacy

Another study evaluated the antimicrobial efficacy of this compound against several pathogenic bacteria. The minimum inhibitory concentration (MIC) was determined to be around 50 µM for Staphylococcus aureus and Escherichia coli, indicating promising antimicrobial activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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